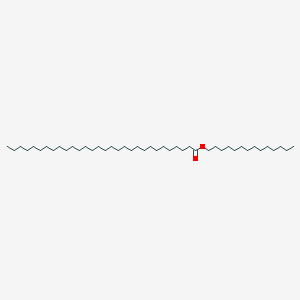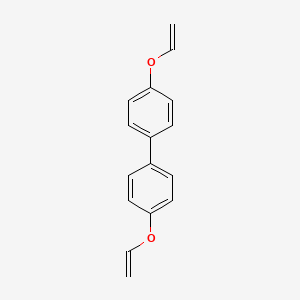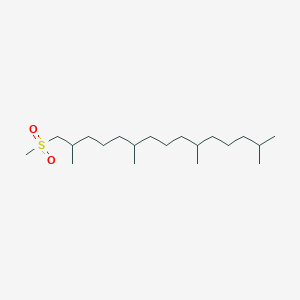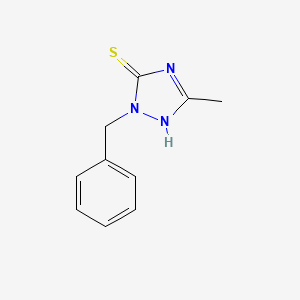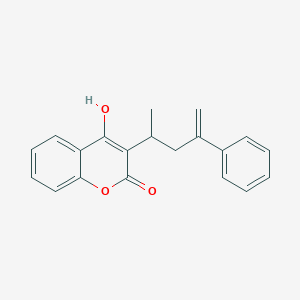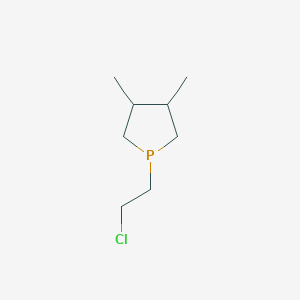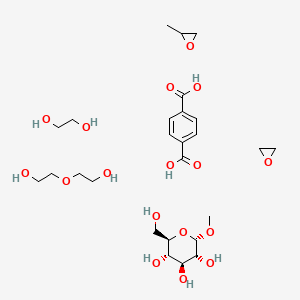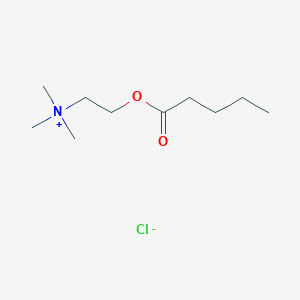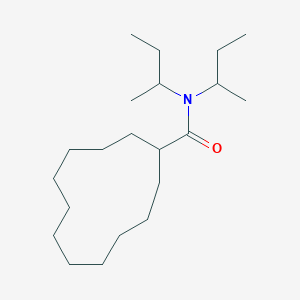
N,N-Di(butan-2-yl)cyclododecanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(butan-2-yl)cyclododecanecarboxamide is a chemical compound with the molecular formula C20H39NO. It is known for its unique structure, which includes a cyclododecane ring and two butan-2-yl groups attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)cyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with butan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N,N-Di(butan-2-yl)cyclododecanecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid derivatives
Reduction: Cyclododecanemethylamine derivatives
Substitution: Substituted cyclododecanecarboxamides
Scientific Research Applications
N,N-Di(butan-2-yl)cyclododecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Di(butan-2-yl)cyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
- N,N-Di(butan-2-yl)cyclododecanecarboxamide
- N,N-Di(butan-2-yl)cyclododecanecarboxylate
- N,N-Di(butan-2-yl)cyclododecanecarboximidate
Uniqueness
This compound stands out due to its unique cyclododecane ring structure and the presence of two butan-2-yl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
91424-69-0 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)cyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-5-18(3)22(19(4)6-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h18-20H,5-17H2,1-4H3 |
InChI Key |
NURWJWHAPJXEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
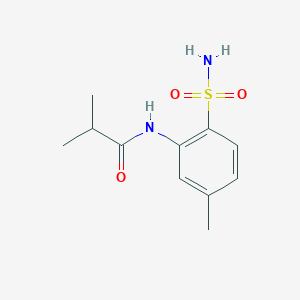
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
